molecular formula C7H9NO B1585263 3,5-Dimethylpyridine-N-oxide CAS No. 3718-65-8

3,5-Dimethylpyridine-N-oxide

Cat. No.: B1585263
CAS No.: 3718-65-8
M. Wt: 123.15 g/mol
InChI Key: SSTLCMOZTCLOLQ-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-N-oxide is an organic compound with the molecular formula C₇H₉NO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming an N-oxideIt is a white to off-white crystalline solid that is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpyridine-N-oxide can be synthesized through the oxidation of 3,5-dimethylpyridine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the continuous oxidation of 3,5-dimethylpyridine using an oxidant. The reaction mixture is then purified to obtain the final product. This method is cost-effective, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridine-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Pyridine-N-oxide: Similar in structure but lacks the methyl groups at positions 3 and 5.

    2,6-Dimethylpyridine-N-oxide: Similar but with methyl groups at positions 2 and 6.

    4-Methylpyridine-N-oxide: Contains a single methyl group at position 4.

Uniqueness

3,5-Dimethylpyridine-N-oxide is unique due to the presence of methyl groups at positions 3 and 5, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and its behavior in chemical reactions compared to other pyridine-N-oxides .

Properties

IUPAC Name

3,5-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTLCMOZTCLOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190662
Record name 3,5-Dimethylpyridine-N-oxide
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3718-65-8
Record name NSC 272271
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Record name 3718-65-8
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Record name 3,5-Dimethylpyridine-N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylpyridine N-Oxide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

98 ml of glacial acetic acid were added dropwise, at 25° C., to 350 g of 3,5-dimethylpyridine. The mixture was heated to 50° C. and 870.3 g of 40% peracetic acid were metered in such that the temperature could be kept at 50° C. by cooling. About 1 hour after the addition of the peracetic acid had ended, the reaction mixture was cooled to 25° C. and 230 g of Na2SO3 in 1 1 of water were added dropwise, with cooling. After the excess peracetic acid had been destroyed (KI-starch test), 1330 ml of water were added, the mixture was rendered alkaline with 730 ml of 50% NaOH and the solution was extracted in several portions with a total of about 4500 ml of chloroform. The combined organic phases were dried with Na2SO4 and the solvent was evaporated off to about 740 ml.
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98 mL
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350 g
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peracetic acid
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870.3 g
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peracetic acid
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230 g
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Synthesis routes and methods III

Procedure details

To a solution of 3,5-dimethylpyridine (85 g, 0.8 mol) in CHCl3 (1500 mL) was added m-CPBA (180 g, 0.88 mol) in portions at 0° C. Then the mixture was stirred at room temperature for 18 hr. TLC (petroleum ether:EtOAc=1:1) showed the starting material was consumed almost. After diluting with CH2Cl2 (1200 mL), the solution was washed with Na2S2O3(aq.) (600 mL), NaHCO3(aq.) (600 mL) and brine (600 mL). The resulting material was dried over Na2SO4 and concentrated in vacuo to give crude material which was purified by chromatography on silica gel with EtOAc:CH2Cl2=4:1 to afford 3,5-dimethylpyridine 1-oxide (92 g, 93%) as light yellow solid.
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85 g
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1500 mL
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petroleum ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dimethylpyridine-N-oxide
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Reactant of Route 5
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Reactant of Route 6
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